molecular formula C19H20N2O3S2 B2926883 4-(2-methyloxazol-4-yl)-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide CAS No. 2034326-57-1

4-(2-methyloxazol-4-yl)-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide

Cat. No.: B2926883
CAS No.: 2034326-57-1
M. Wt: 388.5
InChI Key: KAWQNKQXANWVGI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures, followed by their combination through specific chemical reactions. One common approach is the reaction of 4-(2-bromoacetyl)benzenesulfonamide with an excess of acetamide to form the 4-(2-methyloxazol-4-yl)benzenesulfonamide intermediate. This intermediate is then further reacted with 1-(thiophen-2-yl)cyclopentyl to achieve the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This might include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Reagents like halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid) are often used for substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential inhibitor of monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters. This property makes it a candidate for the development of new treatments for neurological disorders. In industry, it can be used as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the inhibition of monoamine oxidase (MAO) enzymes. By binding to the active site of these enzymes, it prevents the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This can have a positive effect on mood and cognitive function, making it a potential therapeutic agent for conditions like depression and anxiety.

Comparison with Similar Compounds

This compound is unique in its structure and properties compared to other similar compounds

List of Similar Compounds

  • 4-(2-methyloxazol-4-yl)benzenesulfonamide

  • 4-(2-methyl-1,3-oxazol-4-yl)benzonitrile

  • Other MAO inhibitors

Properties

IUPAC Name

4-(2-methyl-1,3-oxazol-4-yl)-N-(1-thiophen-2-ylcyclopentyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-14-20-17(13-24-14)15-6-8-16(9-7-15)26(22,23)21-19(10-2-3-11-19)18-5-4-12-25-18/h4-9,12-13,21H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWQNKQXANWVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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